molecular formula C10H5F7O2 B1390726 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid CAS No. 1017778-54-9

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

Cat. No.: B1390726
CAS No.: 1017778-54-9
M. Wt: 290.13 g/mol
InChI Key: KJFANMNUQMULPT-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic Acid is a high-value fluorinated aromatic compound with the molecular formula C10H5F7O2 . It serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of multiple fluorine atoms and trifluoromethyl groups on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in the design and development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound and its analogs as critical intermediates for introducing the difluorobenzyl or related motifs into target molecules through reactions such as radical decarboxylative pathways . While specific applications for this exact isomer are not fully detailed in the literature, its structural similarity to other fluorinated phenylacetic acids (such as the 2-fluoro-4-trifluoromethyl and 2-fluoro-6-trifluoromethyl variants ) suggests its primary use is in pharmaceutical research and the synthesis of more complex chemical entities. Safety and Handling: This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use. While a specific Safety Data Sheet (SDS) for this compound was not located, handling precautions for similar substances include wearing appropriate personal protective equipment (PPE) such as gloves and eye protection, and ensuring use in a well-ventilated area . Researchers should consult the specific SDS and conduct a thorough risk assessment prior to use.

Properties

IUPAC Name

2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFANMNUQMULPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223009
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
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Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-54-9
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
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Foundational & Exploratory

Navigating the Landscape of Fluorinated Phenylacetic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid and its Analogs in Modern Drug Discovery

Foreword: The precise chemical entity, 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid, presents as a potentially novel compound for which a specific Chemical Abstracts Service (CAS) number is not readily found in public databases as of early 2026. This guide, therefore, embarks on a comprehensive technical exploration of the closely related and structurally significant class of fluorinated phenylacetic acids. By examining the synthesis, properties, and applications of well-documented analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially developing this and similar novel chemical entities. The principles and methodologies discussed herein are directly applicable to the synthesis and evaluation of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid.

Core Identifiers and Physicochemical Properties of Analogous Compounds

The strategic incorporation of fluorine and trifluoromethyl groups onto a phenylacetic acid scaffold dramatically influences the molecule's steric and electronic properties, including lipophilicity, metabolic stability, and binding affinity. A comparative analysis of key identifiers for several close analogs provides a foundational understanding of this chemical class.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES String
2-Fluoro-4-(trifluoromethyl)phenylacetic acid209991-64-0C9H6F4O2222.14C1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O[1]
2-Fluoro-3-(trifluoromethyl)phenylacetic acid194943-83-4C9H6F4O2222.14OC(=O)Cc1cccc(c1F)C(F)(F)F
2,4-Bis(trifluoromethyl)phenylacetic acid177952-39-5C10H6F6O2272.14O=C(O)Cc1cc(cc(c1)C(F)(F)F)C(F)(F)F[2][3]
4-Fluoro-2-(trifluoromethyl)phenylacetic acid195447-80-4C9H6F4O2222.14O=C(O)Cc1ccc(c(c1)C(F)(F)F)F
2-(Trifluoromethyl)phenylacetic acid3038-48-0C9H7F3O2204.15OC(=O)Cc1ccccc1C(F)(F)F[4]

Synthesis and Chemical Reactivity

The synthesis of fluorinated phenylacetic acids often involves multi-step processes that require careful selection of reagents and reaction conditions to achieve the desired substitution pattern. The methodologies employed for the synthesis of analogs provide a blueprint for the potential synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid.

Key Synthetic Strategies

Several robust synthetic routes are available for this class of compounds:

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is a versatile method for forming the carbon-carbon bond between the phenyl ring and the acetic acid moiety. This approach typically involves the coupling of a substituted aryl boronic acid with a haloacetic acid ester, followed by hydrolysis. This method is particularly useful for creating a diverse range of substituted phenylacetic acids.[5]

  • Grignard Reagent Formation and Subsequent Functionalization: The formation of a Grignard reagent from a substituted bromobenzene is a common strategy. For instance, 1-bromo-2,4,5-trifluorobenzene can be converted to its Grignard reagent and then reacted with an allylating agent. The resulting olefin is then oxidatively cleaved to yield the desired trifluorophenylacetic acid.[6] This two-step process is noted for its efficiency and scalability.[6]

  • Willgerodt-Kindler Reaction: While a more classical approach, the Willgerodt-Kindler reaction can be used to convert a substituted acetophenone to the corresponding phenylacetamide, which can then be hydrolyzed to the phenylacetic acid. The conditions for this reaction can be harsh, which may not be suitable for all substitution patterns.

A generalized workflow for the synthesis of a fluorinated phenylacetic acid via a Grignard reaction is depicted below.

Caption: Generalized workflow for the synthesis of fluorinated phenylacetic acids via a Grignard reaction.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[7] These modifications can improve metabolic stability, increase binding affinity, and modulate lipophilicity.[8][9]

Phenylacetic acid derivatives, including their fluorinated analogs, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[10] For example, trifluorophenylacetic acids are key intermediates in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[6] Additionally, compounds like 2-(Trifluoromethyl)phenylacetic acid have been utilized in the synthesis of potential antithrombotics and lipoxygenase inhibitors.

The unique properties of the trifluoromethyl group, such as its strong electron-withdrawing nature and its ability to participate in non-covalent interactions, make it a valuable functional group in the design of bioactive molecules.[7]

Safety, Handling, and Storage

Fluorinated phenylacetic acids, as a class, require careful handling due to their potential irritant properties. The available safety data for analogous compounds provides a strong indication of the necessary precautions.

GHS Hazard Classification

Based on the data for structurally similar compounds, the following GHS hazard statements are likely applicable:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If handling as a powder, use a dust mask or work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

The following diagram illustrates a standard laboratory workflow for the safe handling of these compounds.

Caption: A standard workflow for the safe handling of fluorinated phenylacetic acids in a laboratory setting.

Analytical Characterization

The structural elucidation and purity assessment of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid and its analogs would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure. The chemical shifts and coupling constants in ¹⁹F NMR are particularly diagnostic for the positions of the fluorine and trifluoromethyl substituents on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as C-F stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.

Conclusion

While 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid may represent a frontier molecule, the wealth of information available for its structural analogs provides a clear and actionable path for its synthesis, characterization, and potential application. The strategic use of fluorination continues to be a powerful tool in the design of novel therapeutics and advanced materials. This guide serves as a foundational resource for researchers poised to explore the unique properties and potential of this and other highly functionalized phenylacetic acids.

References

  • PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. [Link]

  • PubChem. 2,4-Bis(trifluoromethyl)phenylacetic acid. [Link]

  • Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Wikipedia. Phenylacetic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

  • Google Patents. Process for the synthesis of trifluorophenylacetic acids.
  • Organic Syntheses. A procedure for the synthesis of a fluorinated compound. [Link]

  • Ivy Fine Chemicals. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PubMed. Trifluoromethylated lactams: promising small molecules in the search for effective drugs. [Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of Electron-Deficient Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Esterifying Electron-Deficient Phenylacetic Acids

Electron-deficient phenylacetic acids are crucial building blocks in medicinal chemistry and materials science. The presence of electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (NO₂), halo (F, Cl, Br), or cyano (CN) groups, significantly alters the molecule's reactivity. While these groups are often essential for modulating the biological activity or material properties of the final product, they introduce distinct challenges to the esterification process.

The primary challenge arises from the reduced nucleophilicity of the carboxylate group. The inductive and resonance effects of the EWGs pull electron density away from the carboxylic acid moiety, making it a weaker nucleophile and thus slowing down the rate of esterification. Furthermore, the increased acidity of these acids can sometimes lead to unwanted side reactions under certain conditions. Consequently, classical high-temperature, strong-acid-catalyzed methods like the Fischer-Speier esterification may not always be suitable, especially for complex molecules with acid-sensitive functional groups.

This application note provides a detailed guide to selecting and implementing appropriate esterification methods for these challenging substrates. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.

Choosing the Right Tool for the Job: A Comparative Overview

The selection of an esterification method depends on a careful consideration of the substrate's properties, including steric hindrance, the presence of other functional groups, and the desired reaction conditions. Here, we compare three workhorse methods: Fischer-Speier, Steglich, and Yamaguchi esterification, along with a notable alternative, the Mitsunobu reaction.

Core Principles of the Main Esterification Methods

Caption: Core strategies for esterification.

Method 1: Fischer-Speier Esterification

The Fischer-Speier method is the classic acid-catalyzed esterification. It is an equilibrium-controlled reaction that is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[1]

Scientific Rationale & Causality: This method is often the first choice for simple, robust substrates due to its low cost and operational simplicity.[2] The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3] For electron-deficient phenylacetic acids, the inherent electron-poor nature of the carbonyl carbon is further enhanced, which can help to overcome the reduced nucleophilicity of the carboxylate. However, the harsh conditions (strong acid, high temperature) make it unsuitable for substrates with acid-labile protecting groups or other sensitive functionalities.

Protocol 1: Synthesis of Methyl 4-bromophenylacetate

This protocol provides a specific example of the Fischer esterification of an electron-deficient phenylacetic acid.

Materials:

  • 4-Bromophenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: [4]

  • In a round-bottom flask, dissolve 4-bromophenylacetic acid in methanol (approximately 4 mL of MeOH per gram of acid).

  • Slowly and carefully add concentrated sulfuric acid dropwise (approximately 0.27 mL per gram of acid).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling, remove approximately half of the methanol by distillation.

  • Cool the remaining reaction mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with dichloromethane (approx. 5 mL per gram of starting acid) and water (approx. 3 mL per gram of starting acid).

  • Separate the organic phase.

  • Wash the organic phase with a saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.

Expected Yield: 98%[4]

Method 2: Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for acid-sensitive substrates.[5][6] It utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[5]

Scientific Rationale & Causality: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[7] The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. DMAP plays a crucial role by acting as an acyl transfer agent, which accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct that can otherwise lower the yield, especially with sterically hindered substrates or poor nucleophiles.[7] This method is particularly advantageous for preparing esters of tertiary alcohols, which are prone to elimination under acidic conditions.[6]

Protocol 2: General Procedure for Steglich Esterification

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Electron-deficient phenylacetic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [8][9]

  • To a solution of the electron-deficient phenylacetic acid (1.0 eq) and the alcohol (1.0-1.5 eq) in anhydrous DCM, add DMAP (0.1-0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Yamaguchi Esterification

The Yamaguchi esterification is another exceptionally mild and efficient method, particularly valued for the synthesis of highly functionalized esters and for macrolactonization.[10][11]

Scientific Rationale & Causality: This method involves a two-step, one-pot procedure. First, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base (like triethylamine) to form a mixed anhydride.[7][12] This anhydride is highly activated towards nucleophilic attack. In the second step, the alcohol is added along with a stoichiometric amount of DMAP. DMAP attacks the less sterically hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol to furnish the desired ester.[10][12] The high reactivity of the intermediates allows the reaction to proceed under very mild conditions, often at room temperature, and it is known for its high yields and functional group tolerance.[12]

Protocol 3: General Procedure for Yamaguchi Esterification

Materials:

  • Electron-deficient phenylacetic acid

  • Alcohol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure: [7][12]

  • Dissolve the electron-deficient phenylacetic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 1-2 hours, or until the mixed anhydride formation is complete (can be monitored by IR or TLC).

  • In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction offers a distinct approach to esterification, proceeding via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter.[13] It is particularly useful for secondary alcohols and when stereochemical control is critical.

Scientific Rationale & Causality: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][13] The carboxylic acid acts as the nucleophile, attacking the activated alcohol. For the reaction to be efficient, the carboxylic acid should have a pKa of less than 15.[4] Electron-deficient phenylacetic acids, being more acidic, are generally good candidates for this reaction. The main drawbacks are the stoichiometric amounts of reagents required and the sometimes challenging purification to remove the triphenylphosphine oxide and reduced azodicarboxylate byproducts.

Protocol 4: General Procedure for Mitsunobu Esterification

Materials:

  • Electron-deficient phenylacetic acid

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: [4]

  • Dissolve the electron-deficient phenylacetic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can often be purified directly by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and hydrazide byproducts.

Comparative Data and Method Selection

The following table summarizes typical reaction conditions and yields for the different methods, providing a basis for selecting the most appropriate technique.

MethodSubstrate ExampleAlcoholConditionsTypical YieldKey AdvantagesKey Disadvantages
Fischer-Speier 4-Bromophenylacetic acidMethanolH₂SO₄ (cat.), Reflux~98%[4]Low cost, simpleHarsh conditions, not for sensitive substrates
Steglich General Ar-CH₂COOHPrimary/SecondaryDCC, DMAP (cat.), DCM, 0°C to RT70-90%Mild, neutral pH, good for acid-sensitive substratesDCU byproduct can be hard to remove, N-acylurea formation
Yamaguchi General Ar-CH₂COOHPrimary/SecondaryYamaguchi reagent, Et₃N, DMAP, Toluene, RT80-95%Very mild, high yields, good for complex moleculesReagents are more expensive
Mitsunobu General Ar-CH₂COOHPrimary/SecondaryPPh₃, DIAD/DEAD, THF, 0°C to RT70-90%Inversion of stereochemistry, mildStoichiometric byproducts, purification can be difficult

Troubleshooting and Field-Proven Insights

Workflow for Troubleshooting Esterification Reactions

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous?) check_reagents->check_conditions Reagents OK reagent_sol Solution: Use fresh, pure reagents. Verify stoichiometry. check_reagents->reagent_sol Problem Found side_reactions Identify Side Products (e.g., N-acylurea, anhydride) check_conditions->side_reactions Conditions OK condition_sol Solution: Increase temp/time (Fischer). Ensure anhydrous conditions (Steglich/Yamaguchi). check_conditions->condition_sol Problem Found purification_issue Difficulty in Purification? side_reactions->purification_issue No obvious side products side_reaction_sol Solution (Steglich): Lower temp, add DMAP. Consider Yamaguchi for difficult substrates. side_reactions->side_reaction_sol Problem Found purification_sol Solution: Acid/base wash to remove starting materials. Recrystallization or chromatography for byproducts. purification_issue->purification_sol Yes

Caption: A logical workflow for troubleshooting esterification reactions.

  • Problem: Incomplete reaction in Steglich esterification.

    • Cause: The O-acylisourea intermediate may be rearranging to the unreactive N-acylurea. This is more likely with sterically hindered alcohols or electron-deficient acids.

    • Solution: Ensure a sufficient catalytic amount of DMAP is used. Running the reaction at a lower temperature (0 °C) for a longer period can also disfavor the rearrangement. If the problem persists, switching to the Yamaguchi method, which forms a more stable mixed anhydride intermediate, is a good strategy.

  • Problem: Difficulty removing dicyclohexylurea (DCU) after Steglich esterification.

    • Cause: DCU has some solubility in common organic solvents like dichloromethane.

    • Solution: After filtering the bulk of the DCU, concentrate the reaction mixture and redissolve it in a solvent where the ester is soluble but DCU is not, such as diethyl ether or hexane, then filter again. Alternatively, using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the removal of the urea byproduct with an aqueous wash.[14]

  • Problem: Low yields with Fischer esterification despite long reaction times.

    • Cause: The reaction is at equilibrium.

    • Solution: Increase the excess of the alcohol used. If feasible, remove water as it forms using a Dean-Stark apparatus, especially if the alcohol is not used as the solvent.

  • Problem: Purification challenges with Mitsunobu reaction.

    • Cause: Triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to separate from the desired product by chromatography.

    • Solution: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[15] Alternatively, modifications to the azodicarboxylate reagent have been developed to facilitate easier byproduct removal.[13]

Conclusion

The esterification of electron-deficient phenylacetic acids requires a nuanced approach that considers the electronic and steric properties of the substrate. While the classic Fischer-Speier method is effective for robust molecules, the milder conditions offered by Steglich and Yamaguchi esterifications are often necessary for more complex and sensitive substrates. The Mitsunobu reaction provides a valuable alternative, particularly when stereochemical inversion is desired. By understanding the underlying mechanisms and potential pitfalls of each method, researchers can confidently select and execute the optimal procedure to achieve their synthetic goals.

References

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  • Russian Journal of Organic Chemistry. "Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols". [Link]

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  • Organic Chemistry Portal. "Steglich Esterification". [Link]

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  • Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate". Org. Synth. 1981, 60, 92. [Link]

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  • Alhassan, G., et al. (2018). "Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives". Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. [Link]

  • JoVE. "Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol". [Link]

  • Reddit. "Steglich Esterification with EDC". [Link]

  • Alhassan, G., Keshe, M., & Merza, J. (2017). "Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias". American Journal of Chemistry, 7(4), 93-98. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives". [Link]

  • Lalikoglu, M., & Kayan, B. (2021). "The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents". Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 365-376. [Link]

  • Khan, M. A., & Kumar, S. (2021). "Current Developments in Esterification Reaction: A Review on Process and Parameters". Catalysis Reviews, 63(4), 639-688. [Link]

  • Quick Company. "Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid". [Link]

  • Castro, E. A., et al. (2004). "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters". Organic & Biomolecular Chemistry, 2(21), 3097-3101. [Link]

  • Google Patents.
  • Wang, Y., et al. (2023). "Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts". Organic Letters, 25(5), 794-799. [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to selecting recrystallization solvents and troubleshooting for 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid.

This guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid. The unique structure of this compound, characterized by a polar carboxylic acid group and a highly fluorinated, electron-deficient aromatic ring, presents specific challenges and opportunities for purification by recrystallization. This document provides a framework for rational solvent selection, a detailed protocol for solvent screening, and a troubleshooting guide to address common experimental issues.

Frequently Asked Questions (FAQs): Solvent Selection Principles

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

An ideal solvent for recrystallizing 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2][3] This temperature-dependent solubility is crucial for maximizing product recovery.[2] Additionally, the solvent's boiling point should ideally be below the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out." Finally, the solvent must not react with the compound.

Q2: How does the chemical structure of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid influence solvent choice?

The molecule has two distinct regions influencing solubility:

  • The Polar "Head": The carboxylic acid group (-CH₂COOH) is polar and capable of hydrogen bonding. Solvents that can interact with this group, such as alcohols or other polar solvents, are potential candidates.

  • The Nonpolar/Fluorous "Tail": The 2-Fluoro-4,6-bis(trifluoromethyl)phenyl ring is large, non-polar, and electron-deficient. The high degree of fluorination gives it "fluorous" characteristics, suggesting potential solubility in non-polar or halogenated solvents.

A successful recrystallization strategy will often involve a single solvent that can adequately solvate the entire molecule at high temperatures or, more likely, a mixed-solvent system that addresses both the polar and non-polar regions.

Q3: What is a mixed-solvent system and why is it often necessary for compounds like this?

A mixed-solvent system, also known as a solvent/anti-solvent system, uses two miscible solvents with different polarities. One solvent (the "solvent") is chosen to dissolve the compound well, while the other (the "anti-solvent") is one in which the compound is insoluble.

For this specific molecule, a common approach is to dissolve it in a minimum amount of a hot "good" solvent (e.g., toluene, which interacts well with the aromatic ring) and then slowly add a "poor" solvent (e.g., hexanes, a non-polar anti-solvent) until the solution becomes cloudy (the saturation point).[4] Reheating to clarify and then slowly cooling allows for controlled crystal growth. This technique is highly effective for compounds with complex solubility profiles.

Solvent Screening: A Practical Guide

The most reliable method for identifying an optimal recrystallization solvent is through small-scale empirical testing.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise at room temperature. Start with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be useful as the "solvent" component in a mixed-solvent system.

  • Heating: If the compound does not dissolve in the cold solvent, gently heat the test tube in a sand bath or water bath to the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves. Be sure to use the minimum amount of hot solvent necessary.[2][3]

  • Cooling (Crystal Formation): Allow the hot, clear solution to cool slowly to room temperature. A successful solvent will show significant crystal formation during this phase.

  • Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.[1] Sometimes, scratching the inside of the test tube with a glass rod can initiate nucleation.[1]

  • Evaluation: The best solvent or solvent system is one that dissolves the compound completely when hot but yields a large quantity of pure crystals upon cooling.

Data Summary: Potential Recrystallization Solvents
Solvent / SystemBoiling Point (°C)PolarityRationale & Expected Behavior
Single Solvents
Toluene111Non-polarGood for dissolving the aromatic ring. May have sufficient polarity to also dissolve the carboxylic acid group when hot.
Water100Highly PolarUnlikely to work alone due to the large, non-polar fluorinated ring, but may be an effective anti-solvent.[4][5]
Heptane / Hexanes98 / 69Non-polarThe compound is likely insoluble in these even when hot. They are excellent candidates for the "anti-solvent" in a mixed system.[4]
Ethyl Acetate77Polar AproticThe ester functionality can interact with the carboxylic acid. Often a good starting point for moderately polar compounds.
Mixed-Solvent Systems
Toluene / HexanesVariableNon-polar MixA classic choice for aromatic compounds. Dissolve in hot toluene, add hexanes as the anti-solvent.[5]
Ethanol / WaterVariablePolar Protic MixDissolve in hot ethanol, add water as the anti-solvent. Addresses both polar and non-polar features of the molecule.
Acetone / HexanesVariablePolar/Non-polar MixSimilar to Toluene/Hexanes, but acetone is more polar and has a lower boiling point.[4]
Dichloromethane / HexanesVariablePolar/Non-polar MixDichloromethane is a good solvent for many organics, but its low boiling point (40°C) can be a disadvantage.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes saturated at a temperature above the compound's melting point, or if the compound's solubility is too high in the chosen solvent.

  • Reasoning: The compound melts before it can crystallize, forming an immiscible liquid layer. Impurities often become trapped in this oil, defeating the purpose of recrystallization.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil fully dissolves, then add a small amount (10-20% more) of the hot solvent before attempting to cool again. This lowers the saturation temperature.

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point. For example, if you used toluene, try ethyl acetate.

    • Change Solvent System: Switch to a different solvent or mixed-solvent system entirely.

Q: The solution cooled, but no crystals have formed. How can I induce crystallization?

A: Crystal formation requires two steps: nucleation (the initial formation of small crystal seeds) and crystal growth. Sometimes, nucleation is kinetically slow.

  • Reasoning: The solution is supersaturated but lacks a surface or energy needed to begin crystallization.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[1] This creates microscopic imperfections in the glass that can serve as nucleation sites.

    • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a single tiny crystal to the supersaturated solution.[1] This provides a perfect template for further crystal growth.

    • Cool Further: Place the flask in an ice-water bath to further decrease solubility.[1][6]

    • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate a portion of the solvent to re-establish saturation, then attempt to cool again.

Q: My recrystallization yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your compound remained dissolved in the cold solvent (the "mother liquor").

  • Reasoning: This is often caused by using too much solvent during the initial dissolution step or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[3]

  • Solutions:

    • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[2]

    • Thorough Cooling: Ensure the solution has been cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes) to maximize precipitation.

    • Mother Liquor Recovery: You can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

    • Rinse Carefully: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[2][6]

Visual Workflow: Solvent Selection & Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome start Start with Crude Compound (20-30 mg) test_tube Add 0.5 mL Test Solvent start->test_tube dissolves_cold Dissolves Cold? test_tube->dissolves_cold heat Heat to Boiling Add Minimum Solvent dissolves_cold->heat No fail FAIL: Try New Solvent or Mixed System dissolves_cold->fail Yes dissolves_hot Dissolves Hot? heat->dissolves_hot cool Cool Slowly (Room Temp -> Ice) dissolves_hot->cool Yes dissolves_hot->fail No crystals Crystals Form? cool->crystals success SUCCESS: Suitable Solvent crystals->success Yes crystals->fail No

Caption: A decision workflow for screening and identifying a suitable recrystallization solvent.

References

  • Reagents & Solvents: Solvents for Recrystallization . Department of Chemistry, University of Rochester. [Link]

  • Recrystallization . Chemistry, University of California, Davis. [Link]

  • Recrystallization1 . Department of Chemistry, University of Massachusetts. [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Recrystallization . Amrita Vishwa Vidyapeetham University. [Link]

  • Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization I . Department of Chemistry, St. Olaf College. [Link]

  • Method for recovering and purifying phenylacetic acid.
  • 2-Fluoro-4-(trifluoromethyl)phenylacetic acid . PubChem, National Center for Biotechnology Information. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation . ResearchGate. [Link]

  • METHOD FOR CRYSTALLIZATION OF HIGHLY PURE LiPF6 FROM ORGANIC SOLVENTS.

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Validation & Comparative

1H NMR analysis of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Characterization of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aromatic Acids

Fluorinated organic molecules, such as 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid, play a pivotal role in modern drug discovery and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise structural characterization of these compounds is paramount. This guide will focus on the analytical techniques required for the unambiguous identification and purity assessment of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid, with a primary emphasis on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: In-depth ¹H NMR Analysis

¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, revealing insights into connectivity and stereochemistry.

Predictive ¹H NMR Analysis of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

Due to the absence of a publicly available experimental spectrum for 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid, we will present a predicted spectrum based on established principles of NMR spectroscopy. The electron-withdrawing nature of the fluorine and two trifluoromethyl substituents will significantly influence the chemical shifts of the aromatic and methylene protons.

Structure and Proton Environments:

  • Aromatic Protons (H-3 and H-5): There are two chemically distinct protons on the aromatic ring. Due to the high degree of substitution with strongly electron-withdrawing groups, these protons are expected to be significantly deshielded, appearing at a high chemical shift (downfield).

  • Methylene Protons (-CH₂-): These benzylic protons are adjacent to the aromatic ring and the carboxylic acid group, which will also deshield them.[1][2]

  • Carboxylic Acid Proton (-COOH): This proton is typically broad and appears at a very downfield chemical shift, often outside the typical 0-10 ppm range. Its position can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~10-13Broad Singlet-1H-COOH
2~7.8-8.2Doublet of QuartetsJH-F ≈ 6-8 Hz, JH-F(CF3) ≈ 2-3 Hz1HAr-H
3~7.6-8.0Doublet of QuartetsJH-F ≈ 8-10 Hz, JH-F(CF3) ≈ 2-3 Hz1HAr-H
4~3.8-4.2Singlet-2H-CH₂-

Disclaimer: These are predicted values. Actual experimental values may vary.

Causality Behind Predictions:

  • The aromatic protons are expected to be in the 7.6-8.2 ppm range due to the strong deshielding effects of the ortho-fluorine and the two trifluoromethyl groups.[3][4] Each aromatic proton will be split by the adjacent fluorine atom (ortho H-F coupling) and may also show smaller long-range coupling to the trifluoromethyl groups.

  • The benzylic methylene protons are predicted to be around 3.8-4.2 ppm, deshielded by the adjacent aromatic ring and the carboxylic acid functional group.[5][6]

Experimental Protocol for ¹H NMR Analysis

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid.

Materials:

  • 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆, ~0.7 mL)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • 5 mm NMR tube

  • Pasteur pipette with glass wool

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[7]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7][8] The choice of solvent is crucial to ensure the sample dissolves completely and to avoid overlapping solvent signals with analyte peaks.[9]

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7] This step is critical to remove any particulate matter that could degrade the spectral quality.

  • Internal Standard:

    • Most commercially available deuterated solvents contain an internal standard like TMS (δ = 0.00 ppm) for referencing the chemical shift scale. If not present, a small amount can be added.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire ¹H NMR Spectrum shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process

Caption: Experimental workflow for ¹H NMR analysis.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid often requires complementary analytical techniques.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom and two trifluoromethyl groups, ¹⁹F NMR is an exceptionally informative technique.

  • Strengths:

    • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive.[10]

    • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, which minimizes signal overlap and simplifies spectral interpretation.[11]

    • Direct Observation of Fluorine Environments: It directly probes the chemical environment of the fluorine atoms, providing unambiguous evidence of their presence and number.

  • Weaknesses:

    • Less Common: Not all NMR facilities are equipped for ¹⁹F NMR.

    • Interpretation Requires Expertise: While simpler in some respects, the interpretation of complex coupling patterns may require specialized knowledge.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Strengths:

    • Carbon Framework: It reveals the number of chemically distinct carbon atoms.

    • Functional Group Identification: The chemical shifts of carbons are indicative of their functional groups (e.g., aromatic, aliphatic, carbonyl).

  • Weaknesses:

    • Low Natural Abundance: The ¹³C isotope has a low natural abundance (~1.1%), resulting in lower sensitivity and requiring longer acquisition times or more concentrated samples.

    • Complex Coupling with Fluorine: The carbon signals will be split by the fluorine atoms (¹³C-¹⁹F coupling), which can complicate the spectrum but also provides valuable structural information.[12][13][14]

Mass Spectrometry (LC-MS or GC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • Strengths:

    • Molecular Weight Determination: It provides a highly accurate molecular weight, confirming the molecular formula.

    • High Sensitivity: Mass spectrometry is an extremely sensitive technique, capable of detecting very small amounts of material.[15][16]

    • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure.

  • Weaknesses:

    • Isomer Ambiguity: It generally cannot distinguish between isomers without chromatographic separation.

    • Limited Structural Detail: It does not provide detailed information about the connectivity of atoms in the way that NMR does.

    • Derivatization for GC-MS: Carboxylic acids are often not volatile enough for GC-MS and may require derivatization.[17][18]

Comparison Summary
TechniqueInformation ObtainedStrengthsWeaknesses
¹H NMR Proton environments, connectivity, and stereochemistry.Ubiquitous, provides detailed structural information.Can have overlapping signals in complex molecules.
¹⁹F NMR Fluorine environments and coupling to other nuclei.High sensitivity, wide chemical shift range, unambiguous for fluorine.[10][11]Requires specific hardware and expertise.
¹³C NMR Carbon skeleton and functional groups.Provides a map of the carbon framework.Low sensitivity, complex spectra due to C-F coupling.[13]
Mass Spectrometry (LC-MS/GC-MS) Molecular weight and elemental composition.Extremely sensitive, accurate mass determination.[15][19]Does not distinguish isomers, limited structural detail.

Conclusion

The structural elucidation of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid is most effectively achieved through a combination of analytical techniques. ¹H NMR spectroscopy serves as the primary tool for determining the proton framework and overall structure. However, for a molecule with multiple fluorine substituents, ¹⁹F NMR is invaluable for unambiguous confirmation. ¹³C NMR provides a detailed picture of the carbon skeleton, while mass spectrometry confirms the molecular weight and elemental formula. By integrating the data from these complementary methods, researchers can achieve a comprehensive and confident characterization of this and other complex fluorinated molecules, which is essential for advancing drug development and materials science.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Development and Delivery. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. [Link]

  • Nmr spectroscopy of fluorine 19. (2015). Slideshare. [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]

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  • An algorithm for predicting the NMR shielding of protons over substituted benzene rings. (2000). Journal of Molecular Graphics and Modelling. [Link]

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  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). Journal of Analytical & Bioanalytical Techniques. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Platteville. [Link]

  • GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. [Link]

  • A precise determination of the H-H and H-F couplings in fluorobenzene. (1967). Molecular Physics. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2006). Journal of the American Chemical Society. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

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  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

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  • 1H NMR Chemical Shift. Oregon State University. [Link]

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  • Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. (2018). The Journal of Organic Chemistry. [Link]

  • In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... (2018). Quora. [Link]

    • ¹H NMR Spectra and Interpretation (Part I). Maricopa Open Digital Press. [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. [Link]

  • The Duke NMR Center Coupling constants. Duke University. [Link]

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Technical Guide: IR Spectrum Analysis of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

[1]

Executive Summary & Compound Profile

Target Compound: 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid CAS: 1017778-54-9 (Analogous) Molecular Formula: C




Role:123

The Analytical Challenge: Unlike simple phenylacetic acid (PAA), this molecule possesses a "fluorine-rich" scaffold.[1] The presence of two trifluoromethyl (-CF

1

1

Theoretical Framework: The Fluorine Effect

To interpret the spectrum accurately, one must understand how the fluorinated substituents alter the vibrational frequencies of the phenylacetic acid core.

  • Inductive Effect (-I): The 4,6-bis(CF

    
    ) and 2-F groups strongly withdraw electron density from the aromatic ring.[1]
    
  • Insulation: The methylene bridge (-CH

    
    -) partially insulates the carboxylic acid carbonyl from the ring's resonance effects, but inductive polarization remains.[1]
    
  • Acidity & H-Bonding: The electron-deficient ring increases the acidity of the carboxylic proton.[1] In solid-state (KBr/ATR), this leads to stronger intermolecular dimerization, potentially broadening the O-H stretch and slightly shifting the C=O band.

Structural Logic Diagram

The following diagram illustrates the inductive pulls and their impact on vibrational modes.

GCorePhenyl RingCH2_Bridge-CH2- Bridge(Insulator)Core->CH2_BridgeInductive PullCF3_Groups4,6-bis(CF3)(Strong EWG)CF3_Groups->Coree- WithdrawalImpact1C-F Stretch(1100-1350 cm-1)Very StrongCF3_Groups->Impact1F_Group2-Fluoro(Inductive Withdrawal)F_Group->Coree- WithdrawalCOOH-COOH Group(Analyte)CH2_Bridge->COOHModulates pKaImpact2C=O Shift(~1715-1725 cm-1)Blue ShiftCOOH->Impact2

Caption: Figure 1. Structural impact of fluorinated substituents on the vibrational modes of the target acid.

Comparative Spectral Analysis

This section compares the target compound against its non-fluorinated parent (Phenylacetic Acid) and a mono-fluorinated analog to highlight diagnostic peaks.[1]

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget Compound (Predicted)Phenylacetic Acid (Standard)Shift Analysis
O-H (Acid) Stretch (H-bonded)3200–2500 cm

(Broad)
3300–2500 cm

Broader/Red Shift: Higher acidity leads to stronger dimerization, broadening the "fermi resonance" shoulder.[1]
C-H (Ar) Stretch3050–3100 cm

(Weak)
3000–3100 cm

Simpler Pattern: Only 2 aromatic protons (positions 3,[1]5) remain, reducing band complexity.
C=O (Acid) Stretch (Dimer)1715–1725 cm

1710–1715 cm

Slight Blue Shift: Electron withdrawal stiffens the C=O bond slightly despite the methylene insulator.[1]
C-F / CF

Stretch (Sym/Asym)1100–1350 cm

(Very Strong)
AbsentDiagnostic Region: Multiple intense, broad bands.[1] Overlaps with C-O stretch.[4]
C=C (Ar) Ring Breathing1600–1620 cm

1600, 1496 cm

Intensity Change: Fluorination changes the dipole moment of ring breathing modes, often making them sharper.[1]
Fingerprint OOP Bending800–900 cm

700–750 cm

Pattern Change: 1,2,4,6-substitution creates a unique out-of-plane (OOP) bending pattern distinct from mono-substituted rings.[1]

Experimental Protocol: Validated FTIR Workflow

To ensure reproducibility, especially given the hygroscopic nature of fluorinated acids, follow this "Self-Validating" protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended

ATR is preferred over KBr pellets for fluorinated acids to avoid moisture interference in the O-H region.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred due to the hardness of crystalline organic acids).[1]

  • Background Scan: Run an empty cell background (32 scans, 4 cm

    
     resolution).
    
  • Sample Loading:

    • Place 5–10 mg of solid sample on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of fluorinated aromatics).

  • Acquisition: Collect 16–32 scans.

  • Validation Check:

    • Pass: C=O peak absorbance is between 0.3 – 0.8 AU.

    • Fail: If C-F bands (1100-1300) are "flat-topped" (truncated), the detector is saturated.[1] Reduce sample contact area or path length.

Method B: Contaminant Troubleshooting

Common impurities in the synthesis of this compound include water and inorganic salts (from hydrolysis of acid chlorides).

  • Water: Look for a sharp, non-bonded O-H spike at ~3600 cm

    
     or excessive broadening at 3400 cm
    
    
    .[1]
  • Precursor (Aldehyde/Ester):

    • Ester: C=O shift to 1735–1750 cm

      
      .[1]
      
    • Aldehyde: C-H doublet (Fermi resonance) at 2720 & 2820 cm

      
      .[1]
      
QC Decision Workflow

QCStartAcquire SpectrumCheck_COCheck C=O Peak(1715-1725 cm-1)Start->Check_CODecision1Is C=O present?Check_CO->Decision1Check_CFCheck C-F Region(1100-1350 cm-1)Decision2Are C-F bandsintense?Check_CF->Decision2Decision1->Check_CFYesFail_SaltFAIL:Salt Formation(Carboxylate)Decision1->Fail_SaltNo (Shift to 1600)PassPASS:Identity ConfirmedDecision2->PassYesFail_PrecursorFAIL:Precursor ContaminationDecision2->Fail_PrecursorNo

Caption: Figure 2. Logic gate for Quality Control assessment of the target compound.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Phenylacetic Acid. National Institute of Standards and Technology.[5] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for C-F and C=O inductive shifts).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for CF3 group absorptions).

×

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